molecular formula C24H16N2OS B8708500 N-(6-(isoquinolin-5-yl)naphthalen-2-yl)thiophene-2-carboxamide CAS No. 919362-55-3

N-(6-(isoquinolin-5-yl)naphthalen-2-yl)thiophene-2-carboxamide

Cat. No. B8708500
M. Wt: 380.5 g/mol
InChI Key: LUAFPHZWTKNURK-UHFFFAOYSA-N
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Patent
US08017601B2

Procedure details

To a 1000 mL 3-neck round-bottomed flask containing 1-chloro-5-nitroisoquinoline (Step 1, 8.200 g, 39.3 mmol) was added Iron powder (11.80 g, 211.2 mmol), while under a flow of inert gas. A 3:1 mixture of EtOH/H2O (240 mL), and NH4Cl (1.19 g, 22.4 mmol) were added. The mixture was heated to 80° C., while stirring under inert atmosphere for 1 hour. The oil bath was removed and the mixture was allowed to cool to ambient temperature. The crude material was filtered through a plug of Celite, and the filtrate was concentrated in-vacuo. Recrystallization from DCM/Hexanes, and further washing the solid with hexanes (3×100 mL) afforded a brown crystalline solid, which was titled product (7.015 g, 39.3 mmol). MS (ESI pos. ion) m/z: 179 (M+H). Calc'd Exact Mass for C9H7N2Cl: 178.5
Quantity
8.2 g
Type
reactant
Reaction Step One
Name
Quantity
11.8 g
Type
catalyst
Reaction Step Two
Name
Quantity
1.19 g
Type
reactant
Reaction Step Three
Name
EtOH H2O
Quantity
240 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1[C:10]2[C:5](=[C:6](C3C=C4C(=CC=3)C=C(NC(C3SC=CC=3)=O)C=C4)[CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][N:2]=1.[NH4+:29].[Cl-:30]>[Fe].CCO.O>[Cl:30][C:1]1[C:10]2[CH:9]=[CH:8][CH:7]=[C:6]([NH2:29])[C:5]=2[CH:4]=[CH:3][N:2]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
8.2 g
Type
reactant
Smiles
C1=NC=CC2=C(C=CC=C12)C=1C=C2C=CC(=CC2=CC1)NC(=O)C=1SC=CC1
Step Two
Name
Quantity
11.8 g
Type
catalyst
Smiles
[Fe]
Step Three
Name
Quantity
1.19 g
Type
reactant
Smiles
[NH4+].[Cl-]
Name
EtOH H2O
Quantity
240 mL
Type
solvent
Smiles
CCO.O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
while stirring under inert atmosphere for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
CUSTOM
Type
CUSTOM
Details
The oil bath was removed
TEMPERATURE
Type
TEMPERATURE
Details
to cool to ambient temperature
FILTRATION
Type
FILTRATION
Details
The crude material was filtered through a plug of Celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in-vacuo
CUSTOM
Type
CUSTOM
Details
Recrystallization from DCM/Hexanes
WASH
Type
WASH
Details
further washing the solid with hexanes (3×100 mL)
CUSTOM
Type
CUSTOM
Details
afforded a brown crystalline solid, which

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=NC=CC=2C(=CC=CC12)N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 39.3 mmol
AMOUNT: MASS 7.015 g
YIELD: CALCULATEDPERCENTYIELD 175.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.